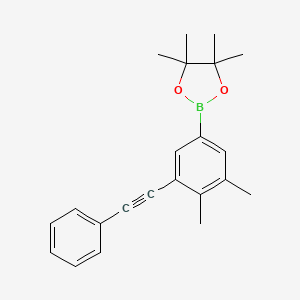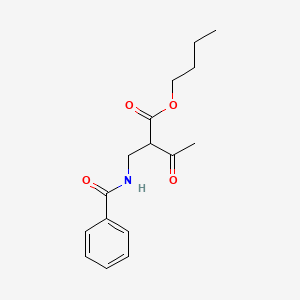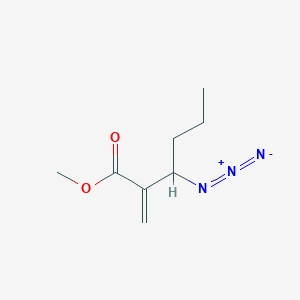![molecular formula C28H16Br2N4O4 B12618875 6,6'-Bis(bromomethyl)-4,4'-bis[(4-nitrophenyl)ethynyl]-2,2'-bipyridine CAS No. 918309-99-6](/img/structure/B12618875.png)
6,6'-Bis(bromomethyl)-4,4'-bis[(4-nitrophenyl)ethynyl]-2,2'-bipyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,6’-Bis(bromomethyl)-4,4’-bis[(4-nitrophenyl)ethynyl]-2,2’-bipyridine is a complex organic compound characterized by its unique structure, which includes bromomethyl and nitrophenyl groups attached to a bipyridine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Bis(bromomethyl)-4,4’-bis[(4-nitrophenyl)ethynyl]-2,2’-bipyridine typically involves multiple steps, starting with the preparation of the bipyridine core. The bromomethyl groups are introduced through bromination reactions, while the nitrophenyl groups are added via ethynylation reactions. Common reagents used in these reactions include bromine, acetylene derivatives, and nitrophenyl compounds. The reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase efficiency and reduce costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance production scalability and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
6,6’-Bis(bromomethyl)-4,4’-bis[(4-nitrophenyl)ethynyl]-2,2’-bipyridine undergoes various chemical reactions, including:
Oxidation: The bromomethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrophenyl groups can be reduced to form amino derivatives.
Substitution: The bromomethyl groups can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include aldehydes, carboxylic acids, amino derivatives, and various substituted bipyridine compounds. These products can be further utilized in the synthesis of more complex molecules or materials.
Wissenschaftliche Forschungsanwendungen
6,6’-Bis(bromomethyl)-4,4’-bis[(4-nitrophenyl)ethynyl]-2,2’-bipyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or a diagnostic tool.
Industry: It is used in the development of advanced materials, such as polymers and photonic devices, due to its unique electronic and optical properties
Wirkmechanismus
The mechanism by which 6,6’-Bis(bromomethyl)-4,4’-bis[(4-nitrophenyl)ethynyl]-2,2’-bipyridine exerts its effects is primarily through its interactions with molecular targets such as enzymes, receptors, and nucleic acids. The bromomethyl and nitrophenyl groups can form covalent bonds with target molecules, leading to changes in their structure and function. The bipyridine core can also participate in coordination chemistry, forming complexes with metal ions that exhibit unique catalytic and electronic properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Bis(bromomethyl)pyridine: Similar in structure but lacks the nitrophenyl and ethynyl groups.
4-[(4-bromophenyl)ethynyl]pyridine: Contains ethynyl and bromophenyl groups but differs in the position and number of substituents.
2-Bromo-4-methyl-6-nitrophenol: Contains bromine and nitro groups but lacks the bipyridine core.
Uniqueness
6,6’-Bis(bromomethyl)-4,4’-bis[(4-nitrophenyl)ethynyl]-2,2’-bipyridine is unique due to its combination of bromomethyl, nitrophenyl, and ethynyl groups attached to a bipyridine core. This unique structure imparts distinct electronic, optical, and chemical properties, making it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
918309-99-6 |
|---|---|
Molekularformel |
C28H16Br2N4O4 |
Molekulargewicht |
632.3 g/mol |
IUPAC-Name |
2-(bromomethyl)-6-[6-(bromomethyl)-4-[2-(4-nitrophenyl)ethynyl]pyridin-2-yl]-4-[2-(4-nitrophenyl)ethynyl]pyridine |
InChI |
InChI=1S/C28H16Br2N4O4/c29-17-23-13-21(3-1-19-5-9-25(10-6-19)33(35)36)15-27(31-23)28-16-22(14-24(18-30)32-28)4-2-20-7-11-26(12-8-20)34(37)38/h5-16H,17-18H2 |
InChI-Schlüssel |
DDDUBHLSMINAQZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C#CC2=CC(=NC(=C2)C3=CC(=CC(=N3)CBr)C#CC4=CC=C(C=C4)[N+](=O)[O-])CBr)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{4-[(4-Benzoylphenyl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile](/img/structure/B12618800.png)
![2-{6-[(5-Chloropyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde](/img/structure/B12618811.png)

![3-[(1S)-5-Chloro-1-(4-chlorophenyl)-2,3-dihydro-1H-inden-1-yl]propyl methanesulfonate](/img/structure/B12618820.png)

![(3aS,6aS)-3-(4-bromophenyl)-5-(4-fluorophenyl)-1-phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B12618830.png)

![3-Fluorobenzo[b]thiophene](/img/structure/B12618854.png)
![N-[3-(4-ethoxyanilino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B12618859.png)
![4-[(4-Chlorophenyl)methyl]piperidine-1-carboxylic acid](/img/structure/B12618862.png)



![3-[6-(Azetidine-1-carbonyl)-4-hydroxy-1,2-dimethyl-1H-benzimidazol-5-yl]-1-(2-methylphenyl)propan-1-one](/img/structure/B12618906.png)
